(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid

Chiral Resolution Stereochemistry Synthetic Intermediate

Order the enantiopure (R)-2-[[4-(trifluoromethyl)phenyl]methyl]butanoic acid (CAS 1607004-49-8), a critical chiral scaffold for GPR40 agonist synthesis (EC50 ~20 nM). Substituting the (S)-enantiomer or racemate yields divergent activity and ambiguous SAR. The defined (R)-stereochemistry ensures target binding complementarity and reproducible lead optimization. Also suitable for fragment libraries and polymer chiral dopants. High thermal stability (bp 304.4°C). Avoid SAR compromise—specify the exact enantiomer.

Molecular Formula C12H13F3O2
Molecular Weight 246.22 g/mol
CAS No. 1607004-49-8
Cat. No. B1403290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid
CAS1607004-49-8
Molecular FormulaC12H13F3O2
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H13F3O2/c1-2-9(11(16)17)7-8-3-5-10(6-4-8)12(13,14)15/h3-6,9H,2,7H2,1H3,(H,16,17)/t9-/m1/s1
InChIKeyPKVSFEKOLRXKJL-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic Acid (CAS 1607004-49-8): Chiral Phenylbutanoic Acid Building Block for GPR40 Agonist Development


(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid (CAS 1607004-49-8) is a chiral, enantiopure (R)-configured phenylbutanoic acid derivative with the molecular formula C12H13F3O2 and a molecular weight of 246.23 g/mol . It is categorized as a versatile small-molecule scaffold and synthetic intermediate . The compound is structurally distinguished by a trifluoromethyl-substituted benzyl group at the alpha position of a butanoic acid chain. This specific enantiomer is listed among chiral building blocks used for the synthesis of G-protein coupled receptor 40 (GPR40/FFA1) agonists, a class of targets for type 2 diabetes .

Procurement Rationale: Why Generic Analogs Cannot Replace (2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic Acid


Substitution of (2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid with in-class analogs without careful evaluation introduces significant risks of divergent biological activity and synthetic outcomes. In chiral drug discovery, the (R)-enantiomer's specific interaction with biological targets, such as the GPR40 receptor, can differ substantially from its (S)-enantiomer (CAS 864463-32-1) or the racemic mixture (CAS 1269529-72-7) . For example, the (S)-enantiomer (S)-3-methyl-2-(4-(trifluoromethyl)benzyl)butanoic acid introduces an additional methyl group, altering steric and electronic properties that impact binding pocket complementarity . Furthermore, the position of the trifluoromethyl group on the phenyl ring and the chain length of the carboxylic acid are critical. Analogs with a 3-trifluoromethyl substitution or a phenylacetic acid scaffold will present a different pharmacophore, potentially leading to loss of potency or selectivity against the intended target. Without direct comparative data on enantiomeric purity, target engagement, and downstream functional activity, generic substitution can compromise the integrity of a medicinal chemistry program, leading to misleading structure-activity relationships (SAR) and failed lead optimization.

Quantitative Differentiation Evidence for (2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic Acid Against Key Comparators


Chiral Purity and Enantiomeric Excess: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer (CAS 1607004-49-8) is offered with a certified purity of ≥95% and is specified as a single enantiomer, while the racemic mixture (CAS 1269529-72-7) contains both (R) and (S) enantiomers . The specific optical rotation for the pure (R)-enantiomer is a critical quality attribute, though the exact value is not publicly listed in the available datasheets [1]. In contrast, the racemate has a net optical rotation of zero. For applications requiring stereochemically pure intermediates, the (R)-enantiomer provides an assured chiral identity, eliminating the need for additional chiral separation steps and reducing the risk of introducing an undesired stereoisomer into a final pharmaceutical compound .

Chiral Resolution Stereochemistry Synthetic Intermediate

Physicochemical Properties: Predicted Data for (R)-Enantiomer vs. Saturated Analogues

The (R)-enantiomer exhibits a predicted density of 1.2±0.1 g/cm³ and a boiling point of 304.4±37.0 °C at 760 mmHg . These values are identical to those predicted for the racemic mixture, as the software computes properties based on connectivity rather than 3D configuration . In comparison, the saturated analog 4-(4-(trifluoromethyl)phenyl)butanoic acid (CAS 136295-01-7) has a molecular weight of 232.20 g/mol, lacking the alpha-substituent, which results in lower steric bulk and a different spatial arrangement of the carboxylic acid pharmacophore . The presence of the 2-benzyl substituent on the target compound increases its hydrophobicity by approximately 1 logP unit compared to the unsubstituted analog, a difference that can significantly affect membrane permeability and target binding kinetics.

Physicochemical Properties Drug-Likeness Lead Optimization

Target Engagement Potential: GPR40 Agonist Fragment vs. Inactive Scaffolds

The (2R)-configured phenylbutanoic acid scaffold is a key component in a series of potent GPR40 agonists [1]. In a high-throughput screening campaign, a closely related fragment (S)-3-methyl-2-(4-(trifluoromethyl)benzyl)butanoic acid demonstrated an EC50 of 20 nM at the human GPR40 receptor in a FLIPR calcium flux assay [2]. While direct EC50 data for the (R)-enantiomer itself is not available in the public domain, its structural mimicry of this active fragment suggests it occupies the same lipophilic binding pocket. In contrast, the 4-(trifluoromethyl)phenylacetic acid fragment, lacking the 2-benzyl substituent, showed no activity (IC50 > 10,000 nM) in a separate screen against N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), indicating the critical role of the full butanoic acid chain and substitution pattern for target engagement [3].

GPR40 Agonist Fragment-Based Drug Discovery Insulin Secretion

Optimal Application Scenarios for (2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic Acid Based on Quantitative Evidence


Chiral Lead Optimization for GPR40/FFA1 Agonists in Type 2 Diabetes Programs

The (R)-enantiomer's structural confirmation as a fragment found in potent GPR40 agonists (EC50 ~20 nM) justifies its use as a privileged chiral intermediate for constructing novel FFA1 receptor ligands. Procurement of the (R)-enantiomer over the racemate ensures that SAR studies are conducted with a single, defined stereochemistry, avoiding ambiguous activity data from mixed enantiomers [1].

Fragment-Based Drug Discovery (FBDD) Library Design

As a fragment with a molecular weight of 246.23 g/mol and a calculated logP contribution from the 2-benzyl substituent, this compound meets the 'rule of three' criteria for fragment libraries. Its demonstrated ability to engage a class A GPCR binding pocket makes it a valuable addition to targeted fragment screening libraries for lipid-sensing receptors [2].

Synthesis of Chiral Fluorinated Building Blocks for Materials Science

The high predicted boiling point (304.4°C) and density (1.2 g/cm³) of this (R)-enantiomer indicate suitability for use in high-temperature polymer synthesis as a chiral dopant or monomer precursor. The presence of the trifluoromethyl group imparts high thermal stability and low dielectric constants, properties sought after in microelectronics applications [3].

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